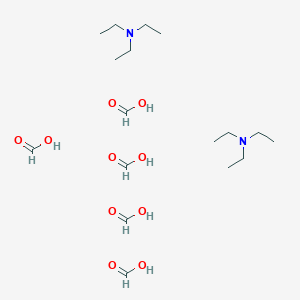

N,N-diethylethanamine;formic acid

Description

Conceptual Framework of Protic Ionic Liquids (PILs) and their Significance in Modern Chemistry

Protic ionic liquids (PILs) are a subclass of ionic liquids (ILs) that are formed through the direct proton transfer from a Brønsted acid to a Brønsted base. rsc.org This simple and often inexpensive synthesis method is a key advantage of PILs. rsc.org Unlike aprotic ionic liquids (AILs), where cations are typically formed by alkylation, PILs possess a labile proton on the cation, which is capable of forming extensive hydrogen bond networks. rsc.orgrsc.orgnih.gov

A critical factor governing the formation and properties of a PIL is the difference between the pKa values of the Brønsted acid and the protonated base (ΔpKa). rsc.orgelsevierpure.com A larger ΔpKa value generally indicates a more complete proton transfer, leading to a higher degree of ionicity. elsevierpure.comresearchgate.net It has been suggested that a ΔpKa greater than 10 is necessary to achieve full proton transfer and form a "true" PIL, whereas systems with lower ΔpKa may exist as a mixture of ions and neutral acid/base molecules. elsevierpure.comresearchgate.net However, research also indicates that the chemical structure of the constituent ions, particularly the hydrogen-bonding ability of the cation, plays a crucial role in determining the final properties, sometimes overriding the ΔpKa rule. rsc.orgrsc.orgscite.ai

The unique properties of PILs, such as their potential for high ionic conductivity, low viscosity, high thermal stability, and tunable acidity, have established their significance in modern chemistry. rsc.orgnih.govnih.gov They are explored for a wide range of applications, including as environmentally benign solvents and catalysts in organic synthesis, electrolytes in fuel cells and batteries, and as media for biomass processing. rsc.orgresearchgate.net Their ability to be "designer solvents," where properties can be tuned by selecting different acid-base combinations, makes them a versatile platform for sustainable chemical processes. researchgate.net

Diethylammonium (B1227033) Formate (B1220265) (DEAF) within the Broader Protic Ionic Liquid Landscape

Diethylammonium Formate (DEAF) is a member of the alkylammonium formate family of PILs. These PILs, which combine an alkylamine with formic acid, are noted for their potential to exhibit favorable properties such as low viscosity and high conductivity. aip.org

The synthesis of DEAF involves the reaction of diethylamine (B46881) with formic acid. A 2018 study on the dielectric properties of various alkylammonium formates successfully synthesized DEAF and reported its melting point at 298 K (25 °C). aip.org However, this same study noted that the compound decomposed significantly during subsequent experimental procedures. aip.org This observed thermal instability under the experimental conditions limited a more extensive characterization of its physicochemical properties, such as viscosity and conductivity, which were reported for more stable analogues like ethylammonium (B1618946) formate (EAF) and n-butylammonium formate (BuAF). aip.org

This finding places DEAF as a theoretically important but practically challenging member of the formate-based PILs. Its instability contrasts with other alkylammonium formates that have been more thoroughly characterized. For instance, studies on ethylammonium formate (EAF) and propylammonium formate (PAF) have detailed their thermal stability and effects in biological systems. rsc.orgresearchgate.net The comparison with related, more stable compounds is essential for understanding the structure-property relationships within this class of PILs.

Below is a table comparing available data for DEAF with its close analogue, ethylammonium formate (EAF).

| Property | Diethylammonium Formate (DEAF) | Ethylammonium Formate (EAF) |

| CAS Number | 29688-77-5 chemspider.com | 22995-97-9 nih.gov |

| Molecular Formula | C₅H₁₃NO₂ nih.gov | C₃H₉NO₂ nih.gov |

| Molecular Weight | 119.16 g/mol | 91.11 g/mol nih.gov |

| Melting Point | 298 K (25 °C) aip.org | < 273 K (0 °C) aip.org |

| Notes | Reported to decompose significantly during experiments. aip.org | Studied for thermal stability and dielectric properties. aip.orgrsc.orgwesternsydney.edu.au |

Historical Context and Evolution of Research on Formate-Based Ammonium (B1175870) Salts

The history of ionic liquids dates back to 1914 with the discovery of ethylammonium nitrate. auctoresonline.orgresearchgate.netresearchgate.net However, the study of simple ammonium salts of formic acid predates their classification as potential ionic liquids. Ammonium formate itself, the simplest salt in this family, was described in the literature as early as 1941 and gained utility in organic synthesis, notably in the Leuckart reaction for the amination of carbonyl compounds. mdma.chwikipedia.orgchemicalbook.com

Early research focused on the synthesis and basic reactions of these salts. For example, studies from the mid-20th century explored the use of ammonium formate as a convenient source of formic acid and as a reducing agent. wikipedia.orgchemicalbook.com The synthesis of various other organic ammonium formate salts was also investigated, often resulting in oils or solids at room temperature. auctoresonline.orgmisuratau.edu.ly

The conceptual shift towards viewing these compounds as "protic ionic liquids" occurred more recently, as the broader field of ionic liquids expanded. Researchers began to systematically synthesize and characterize series of alkylammonium formates, moving beyond the simple ammonium salt to primary, secondary (like DEAF), and tertiary ammonium cations. nih.gov This evolution in research involved detailed investigation into their physicochemical properties, such as thermal stability, viscosity, and conductivity, and how these properties are influenced by the structure of the alkylammonium cation. nih.govaip.orgrsc.orgnih.gov This systematic approach allowed for the placement of compounds like DEAF within the broader landscape of PILs and highlighted the subtle structural changes that can dramatically affect a compound's stability and potential for application. aip.org

Structure

2D Structure

Properties

IUPAC Name |

N,N-diethylethanamine;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15N.5CH2O2/c2*1-4-7(5-2)6-3;5*2-1-3/h2*4-6H2,1-3H3;5*1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOIHFJXBNFDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583359 | |

| Record name | Formic acid--N,N-diethylethanamine (5/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15077-13-1 | |

| Record name | Formic acid--N,N-diethylethanamine (5/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic acid-triethylamine 5:2 complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Advanced Preparation Methodologies for Diethylammonium Formate

Direct Acid-Base Neutralization Approaches

The most fundamental method for preparing diethylammonium (B1227033) formate (B1220265) is the direct acid-base neutralization of diethylamine (B46881) with formic acid. google.com This reaction is based on the principle of reacting a base (diethylamine) with an acid (formic acid) to form the corresponding salt. google.comgauthmath.com

The process is exothermic, meaning it releases heat, which necessitates careful temperature control. google.com A common laboratory procedure involves placing the diethylamine in a flask and cooling it using an ice bath. Formic acid is then added dropwise while maintaining the reaction temperature between 0 and 10°C to manage the exothermic nature of the neutralization. google.com In some preparations, a slight excess of diethylamine is used to ensure the reaction proceeds to completion. google.com The hydrolysis of N,N-diethylformamide with an acid like HCl can also yield diethylamine and formic acid, demonstrating the reversible nature of the components that form the salt. sciencemadness.org

Studies have shown that the distillation of a mixture of diethylamine and formic acid can result in an azeotrope, a mixture that boils at a constant temperature, containing the diethylammonium formate and formic acid. acs.org

Table 1: Parameters for Direct Neutralization Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Diethylamine, Formic Acid | google.com |

| Reaction Principle | Acid-Base Neutralization | google.com |

| Temperature Control | 0–10 °C (using ice bath) | google.com |

| Stoichiometry | Slight excess of diethylamine | google.com |

Green Chemistry Principles and Sustainable Synthesis of Diethylammonium Formate

Diethylammonium formate and related formate salts are gaining attention in the context of green chemistry. These compounds are considered ionic liquids or components of ionic liquids, which are often used as environmentally benign solvent alternatives. misuratau.edu.lyresearchgate.net The synthesis via direct neutralization is inherently atom-economical, a key principle of green chemistry, as it involves the combination of two reactant molecules into a single product with no byproducts.

Furthermore, formate salts, including ammonium (B1175870) formate, are utilized as green hydrogen sources in chemical reactions. rsc.org For instance, ammonium formate serves as a reductant in the chemoenzymatic dynamic kinetic resolution of amines, coupled with a palladium catalyst. rsc.org This approach avoids the need for high-pressure hydrogen gas, making the process safer and more sustainable. rsc.org In other advanced applications, formate salts act as both a reductant and a source of carbon dioxide in photocatalytic reactions, offering a sustainable pathway for carboxylation reactions. rsc.org These examples highlight the potential for diethylammonium formate to be used in processes that align with green chemistry principles.

Specialized Synthetic Pathways for Diethylammonium Formate Derivatives and Formate Frameworks

Diethylammonium formate serves as a crucial building block or templating agent in the synthesis of more complex chemical structures, particularly metal-organic frameworks (MOFs). Research has demonstrated the synthesis of novel formate frameworks where the diethylammonium (DEtA⁺) cation acts as a template. researchgate.net In these syntheses, the protonated diethylamine cations are incorporated into the channels of the framework structure. researchgate.net

For example, mixed-valence iron(II)–iron(III) formate frameworks have been prepared, templated by diethylammonium cations. researchgate.net These materials exhibit interesting magnetic and dielectric properties and can undergo structural phase transitions. researchgate.net The synthesis of these frameworks typically involves solvothermal methods where the metal salts, formic acid, and diethylamine react to form the crystalline structure. researchgate.net The diethylammonium cation directs the structure of the resulting framework and occupies the voids within it. researchgate.net

High-Yield and Cost-Effective Procedures for N,N-Diethylformamide Synthesis utilizing Diethylamine and Formates

N,N-diethylformamide is a valuable organic solvent and intermediate, and its synthesis from diethylamine and a formate source represents a key industrial process. This transformation is essentially a dehydration of the initially formed diethylammonium formate.

One highly effective and cost-efficient industrial method involves the reaction of diethylamine with methyl formate at atmospheric pressure. google.comwikipedia.org This approach uses a readily available and inexpensive acylating agent to achieve a high conversion rate to N,N-diethylformamide. google.com The process can be carried out using standard industrial equipment like a normal pressure reactor and distillation apparatus, making it simple and economical. google.com

Another patented method describes the synthesis of N,N-diethylformamide from diethylamine and formic acid using a complex catalyst system (Al₂O₃/VB₁) and microwave heating. google.com This procedure reports achieving a product purity of over 99.9%. google.com The reaction mixture is first heated to a low temperature (30-50°C) and then to a higher temperature (90-100°C) to complete the reaction, followed by distillation to purify the product. google.com The use of microwave irradiation can shorten reaction times and improve the conversion of diethylamine. google.com

Table 2: Comparison of N,N-Diethylformamide Synthesis Methods

| Method | Formate Source | Catalyst/Conditions | Purity/Yield | Source |

|---|---|---|---|---|

| Industrial Synthesis | Methyl Formate | Atmospheric pressure | High conversion | google.comwikipedia.org |

Purification and Purity Assessment Techniques for Diethylammonium Formate

After synthesis, purification of diethylammonium formate is essential to remove unreacted starting materials, water, and other impurities. A common purification technique involves rotary evaporation to remove volatile components like water and excess formic acid or diethylamine. google.com This step is typically conducted at elevated temperatures (e.g., 65-75°C). google.com Following evaporation, the product can be placed in a vacuum drying chamber for an extended period (48-80 hours) to remove any residual water. google.com

The purity and identity of the synthesized diethylammonium formate are confirmed using a variety of analytical techniques. misuratau.edu.ly These methods are crucial for quality control and for verifying the structure of the compound. mdpi.com

Infrared (IR) Spectroscopy: This technique is used to identify the characteristic functional groups present in the molecule. For organic ammonium formates, IR spectra would show a broad absorption band for the ammonium N-H bond and a strong absorption for the carbonyl (C=O) group of the formate anion. misuratau.edu.lyauctoresonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure of the molecule by showing the different types of protons and their chemical environments. misuratau.edu.lyauctoresonline.org

Mass Spectrometry (MS): This method determines the molecular weight of the compound, providing strong evidence for its identity. misuratau.edu.lyauctoresonline.org

Distillation can also be used as a purification method, although in the case of diethylammonium formate, it may lead to the formation of an azeotrope with formic acid rather than a pure compound. acs.org

Advanced Structural Characterization and Intermolecular Interactions in Diethylammonium Formate Systems

Crystalline and Amorphous States Analysis of Diethylammonium (B1227033) Formate (B1220265) and Related Formates

The solid state of diethylammonium formate and similar compounds can exist in either highly ordered crystalline forms or disordered amorphous states. The arrangement of ions in the solid state significantly influences the material's physical and chemical properties.

Crystalline State: X-ray diffraction studies have been instrumental in revealing the crystalline architecture of formate-containing materials. For instance, novel formate frameworks templated by diethylammonium (DEtA⁺) cations have been synthesized and characterized. researchgate.net In one such example, a mixed-valence iron(II)–iron(III) formate framework templated by diethylammonium cations crystallizes in a triclinic system (P1c space group). researchgate.net Another study details chiral-type formate frameworks containing DEtA⁺ that crystallize with P6322 symmetry. researchgate.net

Amorphous State: In contrast to the long-range order of crystalline solids, amorphous forms lack a periodic atomic arrangement. nih.gov The amorphous state is thermodynamically metastable and can be generated through processes like rapid cooling or milling. nih.gov For ionic compounds like diethylammonium formate, the amorphous state is characterized by a random distribution of cations and anions. The transition from a crystalline to an amorphous state can significantly alter properties such as solubility, which is a key consideration in pharmaceutical applications where amorphization is a strategy to enhance the bioavailability of poorly soluble drugs. nih.govnih.govnih.gov

The stability of the amorphous form is a critical factor, as it has a tendency to recrystallize to the more stable crystalline phase. nih.gov In drug-polymer salt systems, the strong electrostatic interactions between the drug and a polymeric counterion can enhance the glass transition temperature (Tg) and reduce molecular mobility, thereby stabilizing the amorphous form against crystallization. nih.govnih.gov

| Compound/System | Crystal System | Space Group | Key Structural Features | Reference(s) |

| Diethylammonium Iron(II)-Iron(III) Formate | Triclinic | P1c | Exhibits a structural phase transition. | researchgate.net |

| Diethylammonium Chromium/Iron-Nickel Formate | Hexagonal | P6322 | Chiral-type structure with large channels containing disordered DEtA⁺ cations. | researchgate.net |

| Sodium Formate | Monoclinic | - | - | wikipedia.org |

Elucidation of Hydrogen Bonding Networks and Dynamics in Diethylammonium Formate

Hydrogen bonding is a defining intermolecular force in diethylammonium formate systems, governing their structural organization and dynamic behavior. The diethylammonium cation ([Et₂NH₂]⁺) acts as a hydrogen bond donor, while the formate anion (HCOO⁻) is the acceptor.

The [Et₂NH₂]⁺ cation has two acidic protons on the nitrogen atom that readily participate in hydrogen bonds with the oxygen atoms of the formate anion, forming N-H···O interactions. The strength and geometry of these hydrogen bonds are fundamental to the stability of the resulting crystal lattice. acs.org Studies on analogous systems, such as diethylammonium nitrate, have utilized a combination of single-crystal X-ray diffraction, infrared (IR) spectroscopy, and inelastic neutron scattering (INS) to characterize these interactions in detail. acs.org In the solid state, these interactions lead to the formation of extended hydrogen-bonded networks that propagate throughout the structure. acs.org

Theoretical ab initio calculations on hydrated complexes of formate and methylammonium (B1206745) ions have shown that the length of a specific hydrogen bond can vary significantly depending on the full hydrogen bond connectivity pattern, indicating substantial cooperative and competitive effects. rsc.org This variability highlights the complexity of the potential energy surface governing these interactions.

The dynamics of these hydrogen bonds are closely linked to phenomena such as phase transitions. mdpi.comnih.gov In many ammonium-based metal-organic frameworks, the ordering and disordering of the ammonium (B1175870) cation, which involves changes in the hydrogen bonding network, drives structural phase transitions. rsc.org Spectroscopic techniques can probe the vibrational modes associated with these hydrogen bonds, such as the N-H stretching and bending modes, providing insight into their strength and dynamic nature. acs.org For example, the use of thioamide substitutions in peptides has been shown to be an effective method for site-specifically probing the dynamics of hydrogen bond formation during folding processes. nih.gov

| Interaction Type | Donor | Acceptor | Typical Bond Length (d(N···O)) | Spectroscopic Signature | Reference(s) |

| Ionic Hydrogen Bond | [Et₂NH₂]⁺ | HCOO⁻ | 2.8 - 3.2 Å | In-plane bending modes δ[NH···O] observed via IR and INS spectroscopy. | acs.org |

| Cooperative/Competitive H-bonds | R-NH₃⁺ | H₂O / HCOO⁻ | Variable (e.g., 1.46 - 2.05 Å for HCO₂⁻⋯HOH) | - | rsc.org |

Polymorphism and Structural Phase Transitions in Diethylammonium Formate-Containing Metal Formate Frameworks

Metal-organic frameworks (MOFs) that incorporate diethylammonium cations can exhibit polymorphism—the ability to exist in more than one crystalline form—and undergo structural phase transitions in response to external stimuli like temperature or pressure. rsc.orgunit.no These transitions often involve subtle rearrangements of the framework and/or the guest cations. mdpi.comnih.gov

A notable example is a mixed-valence iron(II)–iron(III) formate framework templated by diethylammonium cations, which undergoes a structural phase transition near 240 K. researchgate.net This transition is of an order-disorder character and is associated with the dynamics of the diethylammonium cations within the framework's cavities. researchgate.net At higher temperatures, the cations are dynamically disordered, but as the temperature is lowered through the transition point, they adopt a more ordered arrangement, which in turn alters the crystal structure. researchgate.net

In related dimethylammonium (DMA⁺) metal formate frameworks, such phase transitions are a well-studied phenomenon. mdpi.comnih.govrsc.org The transition is often driven by the ordering of the DMA⁺ cations, which are linked to the framework via N-H···O hydrogen bonds. rsc.org The slight deformation or contraction of the metal-formate cage upon cooling can induce the ordering of the cations. mdpi.com Furthermore, studies have shown that stiffening the metal-formate framework, for instance through deuteration, can lead to an increase in the phase transition temperature, indicating that the framework itself plays a role in the transition mechanism. mdpi.comnih.gov The change in entropy (ΔS) associated with these transitions can provide insight into the mechanism of ordering. mdpi.com

| Compound | Transition Temperature (Tc) | Nature of Transition | Driving Force | Reference(s) |

| [(C₂H₅)₂NH₂][FeIIFeIII(HCOO)₆] | ~240 K | Order-disorder structural phase transition | Ordering of diethylammonium cations | researchgate.net |

| [(CH₃)₂NH₂][Zn(HCOO)₃] | ~156 K | Reversible order-disorder phase transition | Ordering of dimethylammonium cations | mdpi.comnih.gov |

| [(CH₃)₂NH₂][Zn(DCOO)₃] (deuterated) | ~161 K | Reversible order-disorder phase transition | Ordering of dimethylammonium cations, influenced by framework stiffening | mdpi.comnih.gov |

Molecular Aggregation and Microstructural Organization in Diethylammonium Formate-based Systems

The way in which diethylammonium and formate ions aggregate and organize at the microscopic level dictates the macroscopic properties of the resulting material. This organization is primarily driven by the interplay of strong electrostatic forces and directional hydrogen bonding.

In the crystalline state, the microstructural organization is defined by the crystal lattice, where ions are arranged in a repeating, long-range order. As seen in metal formate frameworks, this can lead to complex, porous architectures with channels filled by the diethylammonium cations. researchgate.net The specific packing and hydrogen bonding network define the microstructure.

In solution or in the amorphous state, the organization is more localized. Extended hydrogen-bonded networks can still form, influencing the local structure and solvent properties. acs.org The analysis of aqueous two-phase systems has shown that solutes can significantly alter the hydrogen bond network of the surrounding water, leading to distinct microstructural arrangements in coexisting phases. nih.gov This suggests that in aqueous solutions of diethylammonium formate, specific hydration shells and ion-pairing configurations would constitute the primary microstructural features.

The formation of stable amorphous materials also depends on controlling molecular aggregation. For instance, in amorphous drug-polymer salts, the goal is to prevent the aggregation of drug molecules into crystalline nuclei. nih.gov The use of polymeric counterions can create a microenvironment where the drug molecules are dispersed and their mobility is reduced, thus inhibiting crystallization and maintaining a disordered microstructural organization. nih.govnih.gov Understanding these aggregation and organizational principles is key to designing materials with tailored properties.

Sophisticated Spectroscopic Investigations of Diethylammonium Formate

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the functional groups and hydrogen-bonding interactions within diethylammonium (B1227033) formate (B1220265). These interactions are fundamental to its nature as a protic ionic liquid.

In these systems, a proton is transferred from the Brønsted acid (formic acid) to the Brønsted base (diethylamine), forming the diethylammonium cation ([CH₃CH₂]₂NH₂⁺) and the formate anion (HCOO⁻). The primary interaction governing the structure and properties of DEAF is the strong hydrogen bond between the N-H group of the cation and the oxygen atoms of the formate anion.

IR and Raman spectra provide detailed information about these interactions. For instance, in a study of the related compound triethylammonium (B8662869) formate, the IR spectrum showed a characteristic broad band for the N-H stretching vibration centered around 2679 cm⁻¹. auctoresonline.org This broadening is a hallmark of strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the formate anion was observed at 1797 cm⁻¹. auctoresonline.org In dimethylammonium manganese formate, another related compound, the C-H out-of-plane and O-C-O bending modes of the HCOO⁻ linkers were analyzed to understand phase transitions. rsc.org

Ab initio molecular dynamics (AIMD) simulations on similar protic ionic liquids, such as 2-hydroxyethylammonium formate, help in assigning the complex vibrational spectra. rsc.org These studies show that the high-frequency region is dominated by a broad band from the ν(N-H) mode, which is superimposed with narrower peaks from ν(O-H) and ν(C-H) modes. rsc.org In the far-infrared region, the intermolecular stretching of the N-H···O hydrogen bond gives rise to a distinct peak, observed at 255 cm⁻¹ in 2-hydroxyethylammonium formate. rsc.org

Table 4.1.1: Typical Vibrational Modes in Alkylammonium Formates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| N-H Stretch | ~2500 - 2800 (Broad) | IR | Indicates strong N-H···O hydrogen bonding. |

| C=O Stretch | ~1700 - 1800 | IR | Characteristic of the formate anion's carbonyl group. |

| N-H···O Stretch | ~250 | Far-IR, Raman | Directly probes the intermolecular hydrogen bond vibration. |

| O-C-O Bend | Varies | IR, Raman | Sensitive to the coordination environment of the formate anion. rsc.org |

| C-H Stretches | ~2800 - 3000 | IR, Raman | Relates to the alkyl chains of the cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the ionic structure of diethylammonium formate and probing the electronic environment of its constituent atoms. Both ¹H and ¹³C NMR provide critical data for structural elucidation.

The formation of the salt involves the transfer of the acidic proton from formic acid to the nitrogen atom of diethylamine (B46881). This is clearly observable in the ¹H NMR spectrum. A study on the analogous triethylammonium formate identified the key proton signals. auctoresonline.org The signal for the proton on the formate anion (H-COO⁻) appeared as a singlet at approximately 8.28 ppm. auctoresonline.org The ammonium (B1175870) proton (N-H) signal was observed as a broad singlet around 6.05 ppm, with its broadness suggesting chemical exchange and coupling to the nitrogen nucleus. auctoresonline.org The ethyl groups of the cation showed a characteristic quartet for the methylene (B1212753) protons (-CH₂-) at 2.92 ppm and a triplet for the methyl protons (-CH₃) at 1.10 ppm. auctoresonline.org

These chemical shifts provide evidence for the formation of the diethylammonium cation and formate anion. The downfield shift of the N-H proton is consistent with its acidic character and involvement in strong hydrogen bonding. NMR studies on related systems have also been used to measure internuclear distances between cations and anions, further detailing the intermolecular interactions within the ionic liquid. nih.gov

Table 4.2.1: Representative ¹H NMR Chemical Shifts for Triethylammonium Formate

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-COO⁻ | 8.28 | Singlet |

| N-H | 6.05 | Broad Singlet |

| -CH₂- (ethyl) | 2.92 | Quartet |

| -CH₃ (ethyl) | 1.10 | Triplet |

Data based on triethylammonium formate as a close analog. auctoresonline.org

Mass Spectrometry Techniques in the Analysis of Diethylammonium Formate and its Reaction Products

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and confirming the identity of diethylammonium formate. It is also used to analyze products that may form upon heating or reaction.

In its application to ionic compounds, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. For simple ammonium formate salts, mass spectrometry can readily detect the molecular ion or its protonated adduct. For example, analysis of methylammonium (B1206745) formate showed the exact mass for its molecular ion (m/z = 77), and triethylammonium formate showed its molecular ion at m/z = 147. auctoresonline.org Following this pattern, diethylammonium formate (C₅H₁₃NO₂) has a molecular weight of 119.16 g/mol , and its mass spectrum would be expected to show a corresponding molecular ion peak. chemspider.com

Mass spectrometry is particularly valuable when coupled with liquid chromatography (LC-MS). This combination allows for the separation and identification of components in a mixture. For instance, ammonium formate is often used as a mobile-phase modifier in LC-MS to improve peptide and protein separations by forming ion pairs, which highlights the technique's utility in analyzing complex biological samples where such ionic compounds are relevant. nih.gov When diethylammonium formate is used in chemical reactions, such as reductions or aminations, MS is crucial for identifying the resulting products. For example, when ammonium formate is heated, it can decompose to formamide (B127407), which can be further dehydrated to hydrogen cyanide, all of which are identifiable by their unique molecular masses. wikipedia.org

X-ray Diffraction (XRD) for Crystalline Architecture and Long-Range Order

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For diethylammonium formate, XRD analysis would reveal the exact bond lengths, bond angles, and, most importantly, the intricate network of hydrogen bonds that defines its crystalline architecture.

Table 4.4.1: Expected Parameters from a Hypothetical XRD Analysis of DEAF

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Gives the size and angles of the repeating lattice unit. |

| N-H···O Bond Distance | ~2.7 - 2.9 Å | Quantifies the length of the primary hydrogen bond. |

| Ion Packing | Coordination environment | Shows how cations and anions are arranged relative to each other. |

Dielectric Relaxation Spectroscopy for Understanding Dynamical Processes in Diethylammonium Formate

Dielectric Relaxation Spectroscopy (DRS) is a technique that measures the response of a material to an oscillating electric field over a wide range of frequencies. mdpi.com For protic ionic liquids like diethylammonium formate, DRS provides valuable insights into the rotational dynamics of the constituent ions and the processes of charge transport.

Studies on alkylammonium formate ionic liquids have identified several distinct relaxation processes in their dielectric spectra. aip.org The most prominent feature, typically observed below 1 GHz, is the α-relaxation. This process is generally attributed to the reorientational motion of the ions, which is coupled to the structural relaxation of the liquid. aip.org In the case of ethylammonium (B1618946) nitrate, the α-relaxation is dominated by the reorientation of the cation. aip.org

In addition to the main α-relaxation, other faster processes can be resolved at higher frequencies (in the GHz range). For aqueous solutions of sodium formate, a relaxation process centered around 8 GHz has been attributed to the dynamics of "slow water" molecules in the hydration shell of the formate anion. acs.orgnih.gov For pure diethylammonium formate, higher frequency modes would likely correspond to more localized motions, such as intramolecular conformational changes within the ethyl groups of the cation or the rattling of an ion within the "cage" formed by its neighbors. By analyzing the temperature dependence of these relaxation times, activation energies for the dynamical processes can be determined, providing a deeper understanding of the energy landscape governing molecular motion in the liquid state. aip.org

Inelastic Neutron Scattering (INS) for Probing Hydrogen-Bonding Motifs

Inelastic Neutron Scattering (INS) is a spectroscopic technique that is exceptionally sensitive to the motions of hydrogen atoms, making it an ideal tool for directly probing the vibrational modes associated with hydrogen bonds.

In diethylammonium formate, the key interaction is the N-H···O hydrogen bond between the cation and anion. While vibrational techniques like IR and Raman can observe the stretching mode of this bond, INS can provide complementary and often more direct information, especially for low-frequency modes. Theoretical studies on hydrated complexes of formate and methylammonium ions show that the hydrogen bond length and energy are highly dependent on the surrounding molecular environment. rsc.org

An INS experiment on diethylammonium formate would be expected to clearly resolve the low-frequency intermolecular vibrations. These include the N-H···O stretching mode (expected in the 150-300 cm⁻¹ range, similar to related compounds rsc.org) and various torsional and rocking modes of the ammonium group and the entire cation. Because neutron scattering cross-sections are isotope-dependent, selective deuteration of the N-H group or the alkyl chains can be used to definitively assign specific vibrational modes, providing unambiguous insight into the dynamics of the hydrogen-bonding network.

Computational and Theoretical Modeling of Diethylammonium Formate Systems

Quantum Chemical Calculations (Density Functional Theory, ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of the diethylammonium (B1227033) formate (B1220265) ion pair. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict the energetics of the system with high accuracy. ffi.nonih.gov

DFT, particularly with functionals like B3LYP, is a widely used method for these systems. ffi.no It provides a balance between computational cost and accuracy for calculating properties such as optimized molecular geometry, vibrational frequencies, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations are crucial for understanding the stability of the ion pair and the nature of the proton transfer from formic acid to N,N-diethylethanamine.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory. nih.gov While more computationally demanding, they can provide benchmark data for geometries and interaction energies. The primary goal of these calculations is to accurately describe the potential energy surface of the diethylammonium formate system, which is governed by the strong ionic hydrogen bond between the diethylammonium cation ([CH₃CH₂]₂NH₂⁺) and the formate anion (HCOO⁻).

Key energetic parameters derived from these calculations include the gas-phase formation enthalpy and the binding energy of the ion pair. The binding energy quantifies the strength of the interaction between the cation and the anion.

Table 1: Representative Data from Quantum Chemical Calculations on Diethylammonium Formate

| Parameter | Typical Calculated Value | Method | Significance |

|---|---|---|---|

| Optimized N-H···O Bond Length | 1.6 - 1.8 Å | DFT (B3LYP/6-311++G(d,p)) | Characterizes the strong hydrogen bond in the ion pair. |

| Ion Pair Binding Energy | -100 to -120 kcal/mol | Ab initio (MP2, CCSD(T)) | Indicates a very stable ionic association in the gas phase. |

| HOMO-LUMO Energy Gap | 5 - 7 eV | DFT | Relates to the electronic stability and reactivity of the compound. |

| Calculated Dipole Moment | 8 - 10 D | DFT | Reflects the high polarity of the ionic system. |

Molecular Dynamics Simulations for Dynamic Behavior and Transport Properties

While quantum chemical calculations describe a static picture, molecular dynamics (MD) simulations are used to explore the dynamic behavior of diethylammonium formate systems over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.netnih.gov

For diethylammonium formate, MD simulations are particularly useful for studying its properties in the liquid state or in solution. By simulating a collection of ion pairs, one can investigate bulk properties such as density, viscosity, and diffusion coefficients. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For ionic liquids like diethylammonium formate, these force fields must accurately capture the strong electrostatic and hydrogen bonding interactions.

MD simulations can elucidate:

Structural Organization: How the diethylammonium cations and formate anions arrange themselves in the liquid state, including the extent of ion pairing versus the formation of larger aggregates.

Transport Properties: The self-diffusion coefficients of the individual ions, which are critical for understanding electrical conductivity.

Solvation Dynamics: How the ions interact with and organize solvent molecules if the compound is dissolved in another medium.

These simulations provide a microscopic view of the processes that govern macroscopic properties, linking the molecular structure to the material's function. rsc.org

Quantitative Analysis of Intermolecular Interactions (e.g., QTAIM, NBO Analysis)

To gain a deeper, quantitative understanding of the bonding and non-covalent interactions within the diethylammonium formate system, specialized analysis methods are applied to the wavefunctions obtained from quantum chemical calculations.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of the interactions between them. avogadro.ccscm.comnih.gov For diethylammonium formate, QTAIM is used to characterize the critical N-H···O hydrogen bond. The analysis of the bond critical point (BCP) between the hydrogen on the ammonium (B1175870) group and the oxygen of the formate anion provides key data. rsc.org

Table 2: Typical QTAIM Parameters for the N-H···O Hydrogen Bond in Diethylammonium Formate

| QTAIM Parameter at BCP | Typical Value Range | Interpretation |

|---|---|---|

| Electron Density (ρ) | 0.03 - 0.05 a.u. | Indicates a strong, closed-shell interaction, characteristic of strong H-bonds. |

| Laplacian of Electron Density (∇²ρ) | > 0 | Positive value confirms a closed-shell interaction (ionic/H-bond). |

| Total Energy Density (H) | < 0 | A small negative value suggests partial covalent character in the H-bond. |

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.deut.ac.ir This method is exceptionally useful for quantifying the donor-acceptor interactions that constitute intermolecular forces. wisc.edu

In the diethylammonium formate ion pair, NBO analysis reveals the charge transfer and orbital interactions responsible for the hydrogen bond. The primary interaction is the donation of electron density from a lone pair (LP) on a formate oxygen atom to the antibonding σ*(N-H) orbital of the diethylammonium cation. The energy of this interaction, E(2), can be calculated using second-order perturbation theory and provides a quantitative measure of the hydrogen bond strength. wisc.edu

Theoretical Prediction and Elucidation of Reaction Mechanisms Involving Diethylammonium Formate

Computational methods are pivotal in predicting and understanding the reaction mechanisms where diethylammonium formate acts as a reactant, catalyst, or solvent. For instance, in the context of formic acid dehydrogenation for hydrogen storage, protic ionic liquids like diethylammonium formate can play a crucial role. rsc.org

Theoretical studies, primarily using DFT, can map out the entire reaction pathway. nih.govresearchgate.net This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants and products. The structure of the TS provides critical insight into the bond-breaking and bond-forming processes.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state (the activation energy), which governs the reaction rate.

Investigating Intermediates: Identifying any stable species that are formed and consumed during the reaction.

For a reaction like the decomposition of formic acid catalyzed by the formate anion, computational models can clarify whether the mechanism proceeds via a direct hydride transfer or another pathway, and how the diethylammonium cation facilitates the process by stabilizing key intermediates or transition states. nih.gov

Solid-State DFT Simulations for Lattice Vibrations and Polymorphism

For the solid form of diethylammonium formate, solid-state DFT simulations provide valuable information about its crystal structure and properties. nih.gov Unlike gas-phase calculations that model an isolated ion pair, solid-state simulations take the periodic nature of the crystal lattice into account.

These simulations can be used to:

Predict Crystal Structure: Determine the most stable arrangement of diethylammonium cations and formate anions in the crystal lattice, including the unit cell parameters and atomic positions.

Analyze Polymorphism: Calculate the relative energies of different possible crystal packing arrangements (polymorphs). This is crucial as different polymorphs can have distinct physical properties.

Simulate Lattice Vibrations (Phonons): Calculate the vibrational modes of the crystal lattice. These phonon spectra can be directly compared with experimental data from Raman and infrared spectroscopy to validate the predicted crystal structure and provide a detailed understanding of the lattice dynamics.

By combining solid-state DFT with experimental techniques like X-ray diffraction, a comprehensive model of the solid-state structure and dynamics of diethylammonium formate can be developed. nih.gov

Catalytic Applications of Diethylammonium Formate and Formic Acid

Role as a Catalyst or Co-catalyst in Diverse Organic Transformations

Diethylammonium (B1227033) formate (B1220265) and its constituent components are instrumental in promoting several types of organic reactions, either by directly participating in the catalytic cycle or by creating a favorable environment for the primary catalyst.

The N-formylation of amines to produce formamides is a fundamental transformation in organic synthesis, as formamides are crucial intermediates for pharmaceuticals, fungicides, and other specialty chemicals. nih.gov Formic acid is a common and efficient formylating agent for this purpose. nih.govnih.gov The reaction typically involves the dehydration of a mixture of an amine and formic acid. nih.gov While various catalysts, including solid acids like Amberlite IR-120[H+], can be used to promote this reaction, the use of an amine base like diethylamine (B46881) in conjunction with formic acid can influence the reaction conditions and outcomes. nih.govnih.gov The in-situ formation of diethylammonium formate can act as a proton shuttle and a mild, biodegradable catalytic system. The general process involves the nucleophilic attack of the amine on formic acid, followed by dehydration to yield the formamide (B127407). nih.gov

Different catalytic systems have been explored for the N-formylation of amines using formic acid, highlighting the versatility of this reagent.

Table 1: Examples of Catalytic Systems for N-Formylation of Amines with Formic Acid

| Catalyst | Substrate | Conditions | Yield | Reference |

| NP@SO₃H (magnetic nanocatalyst) | Aniline | Room Temperature, 10 minutes | High | nih.gov |

| Amberlite IR-120[H⁺] | Various amines | Microwave irradiation, 60-120 s | Excellent | nih.gov |

| No catalyst (Toluene as solvent) | Amine | Reflux with Dean-Stark trap | Not specified | nih.gov |

Dehydrogenation of Formic Acid for Hydrogen Generation

Formic acid is considered a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen content, low toxicity, and the fact that its dehydrogenation co-product, CO₂, can be hydrogenated back to formic acid, creating a carbon-neutral cycle. rsc.orgfrontiersin.org The dehydrogenation process can be significantly influenced by the presence of bases, such as amines, which form adducts like diethylammonium formate. These adducts can enhance catalyst activity and stability. arkat-usa.org

The dehydrogenation of formic acid/amine mixtures, including the formic acid-triethylamine (FA/NEt₃) azeotrope and formic acid/formate salt mixtures, has been shown to proceed with high efficiency using various homogeneous and heterogeneous catalysts. arkat-usa.org For instance, iridium and ruthenium complexes are effective homogeneous catalysts, while palladium-based systems are common heterogeneous catalysts. frontiersin.orgarkat-usa.orgresearchgate.net The addition of ammonium (B1175870) formate to formic acid has been shown to improve the performance of Au₃Pd₁/C catalysts, achieving a turnover frequency (TOF) of 407.5 h⁻¹ at 365 K. researchgate.net This suggests that the formate salt plays a crucial role in the reaction mechanism, likely by facilitating the decomposition pathway that selectively produces H₂ and CO₂ while suppressing the formation of CO. frontiersin.org

Table 2: Performance of Various Catalysts in Formic Acid/Amine/Formate Dehydrogenation

| Catalyst | System | Temperature (°C) | Initial TOF (h⁻¹) | Reference |

| Ir-2 Complex | Neat Formic Acid / Sodium Formate | 90 | 10,600 | arkat-usa.org |

| Au₃Pd₁/C | Formic Acid-Ammonium Formate | 92 | 407.5 | researchgate.net |

| Pd/C | Ammonium Formate | 80 | 13,511 | osti.gov |

| PdAg/C | Formic Acid | 30 | ~100% H₂ selectivity | frontiersin.org |

CO₂ Hydrogenation to Formates and Formamides

The catalytic hydrogenation of carbon dioxide to formic acid and its derivatives, such as formates and formamides, is a key strategy for CO₂ utilization and chemical hydrogen storage. nih.govresearchgate.netmdpi.com This transformation is often carried out in the presence of a base to shift the thermodynamic equilibrium in favor of the products. researchgate.netnsf.gov Amines like diethylamine are effective bases for this purpose, leading to the formation of the corresponding ammonium formate salt.

Both homogeneous and heterogeneous catalysts have been developed for this process. Ruthenium-phosphine complexes, for example, have been shown to catalyze the hydrogenation of CO₂ to formate under both acidic and basic conditions. nsf.gov In basic media, the amine can play a direct role in the catalytic cycle. nsf.gov Heterogeneous systems, such as supported palladium or gold nanoparticles, also show high activity. nih.govacs.org For instance, a Schiff-base-modified gold nanocatalyst demonstrated a high turnover number (TON) of up to 14,470 for the direct catalytic conversion of CO₂ to formate. nih.gov The development of robust heterogeneous catalysts is particularly desirable as they can be easily separated from the reaction products. researchgate.netacs.org

Diethylamine has proven to be an efficient catalyst for one-pot tandem Knoevenagel-Michael reactions, particularly for the synthesis of bis-dimedone derivatives. researchgate.netarabjchem.org This reaction involves the condensation of an aromatic aldehyde with two equivalents of dimedone in an aqueous diethylamine medium at room temperature. arabjchem.org The process is considered a green and cost-effective method, offering excellent yields (87–95%) in very short reaction times (15–60 minutes). arabjchem.org The diethylamine likely activates the dimedone by deprotonation, facilitating the initial Knoevenagel condensation with the aldehyde, which is then followed by a rapid Michael addition of a second dimedone molecule. arabjchem.org

Diethylammonium Formate as a Reaction Medium in Catalysis

Beyond its role as a catalyst or co-catalyst, the ionic liquid diethylammonium formate can also serve as the reaction medium itself. The use of aqueous diethylamine as a medium for tandem Knoevenagel-Michael reactions highlights this capability. researchgate.netarabjchem.org Using an ionic liquid like diethylammonium formate as a solvent can offer several advantages, including enhanced reaction rates, improved selectivity, and easier product separation and catalyst recycling. Its properties can be tuned by altering the ratio of diethylamine to formic acid, allowing for optimization of the reaction environment.

Development and Characterization of Heterogeneous and Homogeneous Catalytic Systems Involving Diethylammonium Formate

Significant research has focused on designing and understanding both heterogeneous and homogeneous catalysts that operate in the presence of or are derived from diethylammonium formate and its components.

Homogeneous Systems: Homogeneous catalysts, such as iridium and ruthenium pincer complexes, have demonstrated exceptional activity in the dehydrogenation of formic acid/amine mixtures under neat conditions. arkat-usa.org For CO₂ hydrogenation, phosphine-ligated ruthenium catalysts can operate effectively in the presence of amines to produce formate. nsf.gov These systems allow for detailed mechanistic studies through spectroscopic techniques, but catalyst separation can be a challenge. acs.org

Heterogeneous Systems: To overcome the limitations of homogeneous catalysts, extensive work has been done on developing solid catalysts. acs.org

Dehydrogenation: Palladium-based catalysts supported on various materials like activated carbon (Pd/C) or barium sulfate (B86663) (Pd/BaSO₄) are widely used for the dehydrogenation of ammonium formate and formic acid. researchgate.netosti.govrsc.org Alloying palladium with other metals like gold (Au) or silver (Ag) can enhance catalytic activity and stability by modifying the electronic properties and geometry of the active sites. frontiersin.orgresearchgate.net

CO₂ Hydrogenation: Heterogeneous catalysts for CO₂ hydrogenation often involve noble metals supported on materials that can activate CO₂. nih.govresearchgate.net Researchers have developed systems where the catalyst is immobilized on a polymer framework, which provides high activity and excellent recyclability. acs.org

Framework Materials: Novel materials, such as formate frameworks templated by diethylammonium cations, have been synthesized. researchgate.net These metal-organic frameworks (MOFs) feature channels filled with diethylammonium ions and can exhibit interesting magnetic and structural properties, suggesting potential applications in catalysis where the framework can host active metal centers and the ammonium cation can participate in the reaction. researchgate.net

The characterization of these catalytic systems involves a range of techniques, including transmission electron microscopy (TEM), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) to understand the size, structure, and electronic state of the metal nanoparticles. researchgate.net Temperature-programmed desorption (TPD) is used to analyze the functional groups on support surfaces, which can significantly impact catalyst performance. osti.gov

Design Principles and Optimization Strategies for Diethylammonium Formate-based Catalytic Systems

The design and optimization of catalytic systems utilizing diethylammonium formate (N,N-diethylethanamine;formic acid) as a hydrogen donor are governed by principles largely extrapolated from the extensive research on ammonium formate and formic acid in catalytic transfer hydrogenation (CTH). CTH is a powerful and widely used method in organic synthesis for the reduction of various functional groups, offering a safer and often more selective alternative to using pressurized hydrogen gas. utrgv.eduorganic-chemistry.org The in situ generation of hydrogen from the decomposition of a hydrogen donor like diethylammonium formate on a metal catalyst surface is the cornerstone of this process. utrgv.edu

The primary design principle involves the selection of an appropriate heterogeneous or homogeneous catalyst that can efficiently facilitate the decomposition of the formate salt to produce active hydrogen species, which are then transferred to the substrate. Palladium on carbon (Pd/C) is a preeminent catalyst in this field, demonstrating high efficacy for a multitude of reductions. utrgv.eduorganic-chemistry.org The general mechanism is believed to involve the adsorption of the formate onto the catalyst surface, followed by dehydrogenation to generate adsorbed hydrogen and carbon dioxide. This adsorbed hydrogen is the active reducing agent in the hydrogenation of the target functional group.

Optimization of these catalytic systems requires careful consideration of several interconnected parameters to achieve high yields, selectivity, and reaction rates. Key factors that are manipulated to enhance catalytic performance include the choice of catalyst and its support, the amount of the hydrogen donor, the reaction solvent, and the temperature.

Key Optimization Parameters:

Catalyst Selection and Loading: The choice of catalyst is paramount. While palladium on carbon is widely used, other metals like nickel, particularly Raney nickel, have also been employed. utrgv.edu The catalyst loading is a critical factor; for instance, a 10% Pd/C catalyst is commonly reported as effective. utrgv.eduorganic-chemistry.org Optimization of catalyst loading is a balance between reaction efficiency and cost.

Hydrogen Donor Stoichiometry: The amount of diethylammonium formate used directly impacts the reaction's completeness. For a molecule with a single reducible group, approximately three equivalents of the hydrogen donor are often sufficient. utrgv.edu However, for substrates with multiple reducible functionalities, a higher excess of the formate salt is necessary to drive the reaction to completion. utrgv.edu

Solvent Effects: The choice of solvent can influence the solubility of the reactants and the catalyst's activity. Alcohols, such as methanol (B129727) and ethanol (B145695), are frequently used as solvents in these reactions, often under reflux conditions to facilitate the process. organic-chemistry.org The polarity of the solvent can also play a role in the reaction kinetics.

Temperature: Reaction temperature is a key parameter to control the rate of hydrogen generation from the formate salt. Many CTH reactions are conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a steady supply of hydrogen to the catalyst surface. utrgv.edu

The interplay of these factors is crucial for the successful design and optimization of a diethylammonium formate-based catalytic system. The following tables provide an overview of typical reaction parameters and their impact on the catalytic outcome, based on findings from related formate-based systems.

Table 1: Influence of Key Parameters on Catalytic Transfer Hydrogenation

| Parameter | Effect on the Catalytic System | Research Findings |

| Catalyst Type | Determines the activity and selectivity of the hydrogenation. | Palladium on carbon (Pd/C) is highly effective for a wide range of reductions. organic-chemistry.org Raney nickel is also a viable, though sometimes less selective, alternative. utrgv.edu |

| Catalyst Loading | Affects the reaction rate and overall efficiency. | A 10% weight loading of Pd on carbon is a commonly optimized concentration for efficient CTH. utrgv.eduorganic-chemistry.org |

| Hydrogen Donor Amount | Influences the extent of reduction, especially for multiple reducible groups. | Three equivalents of the formate donor are typically sufficient for a single reduction. utrgv.edu A larger excess is required for more complex substrates. utrgv.edu |

| Solvent | Impacts reactant solubility and can influence catalyst activity. | Methanol and ethanol are common solvents, often used at their reflux temperatures. organic-chemistry.org |

| Temperature | Controls the rate of hydrogen generation from the formate. | Reactions are often performed at elevated temperatures to ensure efficient decomposition of the formate salt. utrgv.edu |

Table 2: Research Findings on Optimization of Formate-based Catalytic Reductions

| Substrate Type | Catalyst System | Key Optimization Strategy | Outcome |

| α,β-Unsaturated Ketones | Pd/C, Ammonium Formate | Use of refluxing methanol as a solvent. | Selective reduction of the carbon-carbon double bond, yielding saturated ketones in good to excellent yields. organic-chemistry.org |

| Aromatic Nitro Compounds | Pd/C, Ammonium Formate | Ensuring sufficient equivalents of the formate donor. | Efficient and rapid reduction to the corresponding primary amines. utrgv.edu |

| Heteroaromatic N-oxides | Pd/C, Ammonium Formate | Room temperature reaction in methanol. | Facile deoxygenation to the parent heterocycles, often within minutes. |

| Peptides (Dehalogenation) | Pd/C, Deuterated Ammonium Formate | Use of a deuterated solvent medium. | Predominant formation of the deuterium-labeled product, demonstrating the transfer hydrogenation mechanism. nih.gov |

It is important to note that while these principles and findings are derived from studies using ammonium formate, they provide a robust framework for the design and optimization of catalytic systems based on diethylammonium formate due to the chemical similarity of the formate anion, which is the active hydrogen-donating species. The specific reaction conditions for a given transformation using diethylammonium formate would likely require empirical optimization based on these established principles.

Applications in Advanced Materials Science

Templating Agent in the Synthesis of Metal-Organic Frameworks (MOFs)

In the construction of metal-organic frameworks (MOFs), the selection of a templating agent is crucial as it directs the final structure and properties of the material. nih.gov The protonated amine of DEAF, the diethylammonium (B1227033) cation (DEtA⁺), serves as an effective template, influencing the assembly of metal ions and formate (B1220265) linkers into specific architectures. nih.govnih.gov The size, shape, and hydrogen-bonding capabilities of the DEtA⁺ cation guide the formation of the framework, leading to materials with unique topologies and functionalities. nih.gov

The diethylammonium cation (DEtA⁺) has been successfully employed as a template in the synthesis of novel chiral-type formate frameworks. researchgate.netosti.gov These frameworks are synthesized with metal ions like nickel, which can be partially substituted by other metals such as iron(III) or chromium(III). researchgate.netosti.gov

The resulting structures crystallize in a chiral space group (P6₃22), featuring a hexagonal arrangement of metal-octahedra bridged by formate groups in an anti-anti coordination mode. researchgate.netosti.gov This arrangement creates large, one-dimensional channels that run along the c-axis. researchgate.netosti.gov The disordered diethylammonium cations, along with other co-templating ions like ammonium (B1175870) (NH₄⁺), occupy these channels. researchgate.netosti.gov A notable feature of these structures is the unusual compression of the hexagonal channels. researchgate.netosti.gov

The incorporation of different metal ions, guided by the template, has a significant impact on the magnetic properties of the frameworks. For instance, an iron-containing framework exhibits magnetic ordering at a higher temperature (37 K) compared to its chromium-containing analogue (26 K). researchgate.netosti.gov

Table 1: Properties of Chiral Formate Frameworks Templated by Diethylammonium (DEtA⁺) Cations

| Property | DEtAFeNi Framework | DEtACrNi Framework |

|---|---|---|

| Symmetry | Chiral, P6₃22 | Chiral, P6₃22 |

| Template | Diethylammonium (DEtA⁺) | Diethylammonium (DEtA⁺) |

| Framework Metals | Fe(III), Ni(II) | Cr(III), Ni(II) |

| Magnetic Ordering Temp. | 37 K | 26 K |

| Structural Feature | Compressed hexagonal channels | Compressed hexagonal channels |

Data sourced from references researchgate.netosti.gov.

N,N-diethylethanamine;formic acid is also instrumental in templating mixed-valence metal formate frameworks, particularly those containing both iron(II) and iron(III). researchgate.net One such compound, diethylammonium iron(II)-iron(III) formate ((C₂H₅)₂NH₂[Fe³⁺Fe²⁺(HCOO)₆]), referred to as DEtAFeFe, showcases the utility of the DEtA⁺ cation in forming complex structures. researchgate.net

X-ray absorption spectroscopy studies have been used to investigate the electronic and local structure of these mixed-valence frameworks. researchgate.net These materials are part of a broader family of compounds that often exhibit interesting order-disorder phase transitions and magnetic properties. researchgate.net For example, related frameworks templated by other organic cations, such as N-ethylmethylammonium and 2-hydroxyethylammonium, crystallize in niccolite-type structures and show magnetic ordering at low temperatures. researchgate.net The specific templating cation plays a critical role in defining the ultimate structure and resulting physical properties of these advanced materials.

Integration into Polymer-Ionic Liquid Composites and Proton-Conducting Membranes

The characteristics of this compound as a protic ionic liquid make it a candidate for inclusion in polymer composites designed for proton conduction. Proton-conducting membranes are essential components in electrochemical devices like proton exchange membrane fuel cells (PEMFCs). researchgate.net These membranes are typically composed of a polymer matrix that provides mechanical stability, and an ion-conducting medium.

Research in this field often involves embedding ionic liquids into polymers such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP). rsc.orgresearchgate.net The ionic liquid facilitates ion transport through the membrane. While many studies use aprotic ionic liquids, protic ionic liquids like DEAF are valuable because the cation itself can contribute to proton conduction, a crucial factor for fuel cell applications. researchgate.net The integration of such ionic liquids can enhance the ionic conductivity of the composite membrane. For instance, adding an ionic liquid to a PVdF-HFP matrix has been shown to increase ionic conductivity significantly, with values reaching the order of 10⁻³ S cm⁻¹ at room temperature. rsc.org These composite membranes can also exhibit high thermal stability, withstanding temperatures up to 200–300 °C. researchgate.net

Table 2: Example of Polymer-Ionic Liquid Membrane Properties

| Component 1 | Component 2 | Max. Ionic Conductivity | Thermal Stability | Application |

|---|---|---|---|---|

| PVdF-HFP | BMIMTFSI | ~2 × 10⁻³ S cm⁻¹ at 30 °C | ~4.0–5.0 V window | Ion-conducting membranes |

| PVdF-HFP | DMOImTf | 0.96 × 10⁻³ S cm⁻¹ at 80 °C | Up to 200-300 °C | Proton-conducting membranes |

Data sourced from references researchgate.netrsc.org. Note: These examples use other ionic liquids but illustrate the principles applicable to DEAF-based composites.

Formation and Stabilization of Surfactant-Free Microemulsions

This compound (DEAF) plays a key role as an "amphi-solvent" in the formation of surfactant-free microemulsions (SFMEs). nih.gov Unlike traditional microemulsions that require surfactant molecules to stabilize the interface between immiscible liquids like oil and water, SFMEs are stabilized by a compound that has affinity for both phases. nih.govnih.gov

A notable example is a ternary system composed of the hydrophobic ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (bmimPF₆) as the oil phase, water as the aqueous phase, and DEAF as the amphi-solvent. nih.gov In this system, DEAF facilitates the mixing of the two immiscible phases, leading to the spontaneous formation of microstructures. nih.gov Depending on the composition, different microstructures can be identified, including water-in-ionic liquid (W/IL), bicontinuous (BC), and ionic liquid-in-water (IL/W) systems. nih.gov The formation and stability of these SFMEs are attributed to the extensive network of weak hydrogen-bonding interactions at the interface between the polar and non-polar domains. nih.gov The study of these systems provides a deeper understanding of the physicochemical principles, such as volumetric and surface free energy properties, that govern the formation and structural transitions of these unique microemulsions. nih.gov

Electrochemical Applications and Electrolyte Systems

Diethylammonium (B1227033) Formate (B1220265) as an Electrolyte Component in Energy Storage Devices

Diethylammonium formate serves as a key electrolyte component in certain types of energy storage devices, primarily due to its ability to function as a proton conductor.

DEAF has been investigated as a proton source in the negative electrolyte of aqueous organic redox flow batteries. In these systems, the electrolyte, or "negolyte," contained a low concentration of DEAF. The presence of DEAF was crucial for providing the protons necessary for the electrochemical reactions.

Research has also explored the use of electrolytes containing N,N-diethylethanamine and formic acid in systems related to proton batteries. The conductivity of these mixtures is a critical factor in the performance of such energy storage devices.

Enhancement of Electrocatalytic Hydrogen Evolution Reactions (HER) using Diethylammonium Formate

Diethylammonium formate has been shown to play a significant role in enhancing the efficiency of the electrocatalytic hydrogen evolution reaction (HER). The HER is a key process in water splitting for hydrogen production.

Studies have demonstrated that DEAF can act as an efficient proton source for the HER. In one study, the use of a diethylammonium formate-acetonitrile/water solution was found to be effective for the HER catalyzed by a cobalt-molybdenum-dioxo-quaterpyridine complex. The formate buffer, composed of formic acid and diethylamine (B46881), was identified as a suitable proton source for this catalytic process.

Investigation of Conductivity and Transport Properties in Diethylammonium Formate-based Electrolytic Systems

The conductivity and transport properties of diethylammonium formate-based systems have been the subject of detailed investigation. These properties are fundamental to its performance as an electrolyte.

The ionic conductivity of mixtures of N,N-diethylethanamine and formic acid is highly dependent on the molar ratio of the two components. Maximum conductivity is typically observed at non-stoichiometric compositions, a phenomenon attributed to the presence of excess neutral molecules that contribute to the charge transport mechanism.

Studies have shown that for the diethylammonium formate system, the highest conductivity is achieved when there is an excess of formic acid. This is because the excess acid facilitates proton hopping, a key mechanism for charge transport in protic ionic liquids. The transport properties, including ionic conductivity, viscosity, and self-diffusion coefficients, have been systematically studied.

Below is a table summarizing the ionic conductivity of N,N-diethylethanamine and formic acid mixtures at various molar fractions of formic acid.

| Molar Fraction of Formic Acid (x) | Ionic Conductivity (σ) at 298.15 K (mS/cm) |

| 0.1 | 0.04 |

| 0.2 | 0.49 |

| 0.3 | 2.14 |

| 0.4 | 5.34 |

| 0.5 | 9.07 |

| 0.6 | 11.70 |

| 0.7 | 12.02 |

| 0.8 | 9.77 |

| 0.9 | 5.75 |

| This data is illustrative and based on trends reported in the literature. Actual values may vary based on experimental conditions. |

The Walden plot, which relates molar conductivity to the fluidity of the mixture, indicates that the ionicity of the diethylammonium formate system is around 50% for the equimolar mixture. The deviation from ideal behavior suggests significant ion-ion and ion-molecule interactions within the electrolyte.

Applications in Analytical and Separation Sciences

Role as Mobile Phase Additives in Chromatography (HPLC, Convergence Chromatography, Capillary Electrochromatography)

Diethylammonium (B1227033) formate (B1220265) serves as a functional mobile phase additive, primarily leveraging its properties as a volatile buffer to enhance separation and detection in various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, particularly when coupled with mass spectrometry (LC-MS), the choice of mobile phase additive is critical. Diethylammonium formate functions as a volatile buffer system. Its components, diethylamine (B46881) and formic acid, can control the pH of the mobile phase, which is essential for achieving reproducible retention times and controlling the ionization state of acidic and basic analytes. For MS detection, especially with electrospray ionization (ESI), the volatility of the buffer is paramount. Non-volatile buffers, such as phosphates, will precipitate in the MS source, causing contamination and signal suppression. DEAF, being composed of volatile components, evaporates readily in the high-temperature ESI source, ensuring a clean system and stable signal. The formate component can aid in the ionization of analytes in positive-ion mode, while the diethylamine can be beneficial for analysis in negative-ion mode.

Convergence Chromatography (CC): Convergence Chromatography, a modern form of Supercritical Fluid Chromatography (SFC), uses a supercritical fluid like carbon dioxide as the primary mobile phase. To modify the eluting strength and improve peak shapes for polar and ionic compounds, a co-solvent (e.g., methanol) is often added. Additives are frequently mixed with the co-solvent to further enhance selectivity and efficiency. While specific literature on DEAF in CC is not extensive, its properties suggest a potential role as an additive. For basic analytes that exhibit poor peak shape due to interactions with residual silanols on the stationary phase, the diethylamine component of DEAF can compete for these active sites, reducing peak tailing. The ionic nature of DEAF can also influence analyte solubility in the supercritical fluid mobile phase, altering retention and selectivity.

Capillary Electrochromatography (CEC): CEC is a hybrid technique that combines the separation principles of HPLC and the electrically driven flow of capillary electrophoresis. rsc.org The mobile phase is driven by an electroosmotic flow (EOF) generated by the application of a high voltage across the capillary, which is packed with a stationary phase. The composition of the mobile phase, including its ionic strength and pH, directly dictates the magnitude and stability of the EOF. As an ionic compound, diethylammonium formate added to the mobile phase would significantly impact the zeta potential at the surface of the stationary phase particles and the capillary wall, thereby modulating the EOF. This allows for another mechanism to control the separation, as the elution of charged analytes depends on both their chromatographic partitioning and their electrophoretic mobility. The buffering capacity of DEAF would also maintain a stable pH, leading to reproducible EOF and migration times.

| Technique | Role of Diethylammonium Formate (DEAF) | Primary Benefits |

| HPLC | Volatile buffering agent and ion-pairing reagent. | pH control for reproducible retention; Volatility ensures compatibility with Mass Spectrometry (MS) detection by preventing source contamination. |

| Convergence Chromatography (CC / SFC) | Mobile phase modifier (additive to co-solvent). | Potential to improve peak shape for basic analytes by masking active sites on the stationary phase; Alters analyte solubility in the supercritical fluid. |

| Capillary Electrochromatography (CEC) | Ionic modifier of the mobile phase. | Controls the electroosmotic flow (EOF) by altering the zeta potential; Provides buffering capacity for stable and reproducible migration times. rsc.org |

Application as Sample Preparation and Derivatization Agents

The application of diethylammonium formate as a primary agent for sample preparation or for the chemical derivatization of analytes is not widely documented in analytical literature. Its use is more established in other areas, such as a proton source in chemical synthesis or as a component in the formation of surfactant-free microemulsions, which can be used for separation processes. acs.orgcsus.edu

While DEAF itself is not a common derivatizing agent, the analysis of its constituent amine, diethylamine, particularly at trace levels, can necessitate derivatization. Diethylamine lacks a strong chromophore, making its detection by UV-Vis spectrophotometry difficult. To overcome this, pre-column or post-column derivatization techniques are employed to attach a UV-active or fluorescent tag to the amine, thereby enhancing detection sensitivity in HPLC. This is a common strategy for analyzing nitrosamine (B1359907) precursors in pharmaceutical materials.

Environmental Considerations and Degradation Pathways of Diethylammonium Formate

Biodegradation Mechanisms and Identification of Degradation Products

The biodegradation of diethylammonium (B1227033) formate (B1220265) involves the breakdown of the compound by microorganisms. While specific studies on diethylammonium formate are limited, the degradation pathways can be inferred from the biodegradation of its constituent components: diethylamine (B46881) and formic acid.